molecular formula C10H10ClNO B1598210 4-(2-Chlorophenyl)pyrrolidin-2-one CAS No. 28311-22-0

4-(2-Chlorophenyl)pyrrolidin-2-one

Cat. No. B1598210
CAS RN: 28311-22-0
M. Wt: 195.64 g/mol
InChI Key: BVCDQJGBLFWXEW-UHFFFAOYSA-N
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Description

“4-(2-Chlorophenyl)pyrrolidin-2-one” is a compound with the molecular formula C10H10ClNO . It is used in the preparation of potential and selective antagonists of the α1A adrenergic receptor . It is also an impurity of Baclofen, a specific GABA-B receptor agonist .


Synthesis Analysis

The synthesis of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . The selectivity of the synthesis can be tuned by using a specific oxidant and additive .


Molecular Structure Analysis

The molecular structure of “4-(2-Chlorophenyl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Drug Discovery

The pyrrolidine ring, which is a part of “4-(2-Chlorophenyl)pyrrolidin-2-one”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Antiarrhythmic Activity

Research has indicated that pyrrolidin-2-one derivatives possess an affinity for α1-adrenergic receptors . The blockade of α1-adrenoceptor may play a role in restoring normal sinus rhythm . A novel pyrrolidin-2-one derivative S-75 has shown prophylactic antiarrhythmic activity in adrenaline-induced arrhythmia .

Antioxidant Activity

Pyrrolidin-2-one derivatives have been found to possess antioxidant activity . Antioxidants play a crucial role in protecting the body from damage caused by harmful molecules called free radicals.

Antifungal Activity

Pyrrolidin-2-one derivatives have been reported to have antifungal properties . This makes them potential candidates for the development of new antifungal drugs.

Antibacterial Activity

These compounds also exhibit antibacterial activity , which could be useful in the fight against bacterial infections.

Anticonvulsant Activity

Pyrrolidin-2-one derivatives have shown anticonvulsant activity , which could be beneficial in the treatment of conditions like epilepsy.

Anticancer Activity

These compounds have been found to have anticancer properties , making them potential candidates for cancer treatment.

Detoxification and Clearance of Foreign Toxic Substances

The design of new molecules started by studying the binding conformation of bicyclic sulfonamide 15 . It showed excellent potency towards RORγt but suffered from undesirable activity against pregnane X receptor (PXR), which upregulates proteins involved in the detoxification and clearance of foreign toxic substances from the body .

Safety and Hazards

“4-(2-Chlorophenyl)pyrrolidin-2-one” is toxic if swallowed or in contact with skin. It causes skin irritation and may cause an allergic skin reaction .

properties

IUPAC Name

4-(2-chlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-9-4-2-1-3-8(9)7-5-10(13)12-6-7/h1-4,7H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCDQJGBLFWXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402149
Record name 4-(2-chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)pyrrolidin-2-one

CAS RN

28311-22-0
Record name 4-(2-chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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